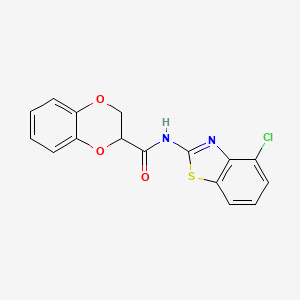

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3S/c17-9-4-3-7-13-14(9)18-16(23-13)19-15(20)12-8-21-10-5-1-2-6-11(10)22-12/h1-7,12H,8H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMZJZBZHLFYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Chloro Group: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Benzodioxine Moiety: The benzodioxine moiety is synthesized by the cyclization of catechol with a suitable dihalide under basic conditions.

Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the benzodioxine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Chemical Biology: It serves as a probe to investigate the role of benzothiazole derivatives in biological systems.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is part of a broader class of benzodioxine carboxamides. Below is a comparative analysis of its structural analogs:

Pharmacological and Physicochemical Properties

- Lipophilicity : The 4-chloro-benzothiazole group in the main compound increases lipophilicity (logP ~3.5 estimated) compared to the nitrophenyl analog (logP ~2.8), affecting membrane permeability.

- Biological Activity :

- The piperazine derivative is tied to anti-hypertensive activity via Doxazosin .

- The trifluorophenyl analog () shows antiparasitic activity , suggesting benzodioxine carboxamides’ versatility in targeting diverse pathways .

- Thienyl-pyrimidinyl and nitrophenyl groups may modulate binding to enzymes or receptors through aromatic stacking or charge interactions .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. The primary reaction includes the coupling of 4-chloro-1,3-benzothiazol-2-amine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This reaction is usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) .

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-chloro-1,3-benzothiazol-2-amine + 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | DCC, DMAP in DCM | High |

| 2 | Purification via crystallization | Cold water | Variable |

Biological Activity

The biological activity of this compound has been investigated across various studies. Notably, compounds with a benzothiazole skeleton often exhibit significant anticancer , antibacterial , antifungal , and anthelmintic properties . The specific activities of this compound include:

Anticancer Properties

Research indicates that derivatives of benzothiazole can inhibit tumor cell proliferation through various mechanisms. For instance, compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine have shown effectiveness against multiple cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antibacterial and Antifungal Activity

The compound has also demonstrated significant antibacterial and antifungal effects. Studies have shown it to inhibit the growth of various pathogenic bacteria and fungi by interfering with their metabolic processes .

Enzyme Inhibition

This compound acts as an enzyme inhibitor. It may bind to the active sites of specific enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic benefits .

The mechanism of action for N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine involves several pathways:

- Enzyme Inhibition : The compound may bind to enzymes critical for cellular metabolism or signaling pathways.

- Receptor Modulation : It can interact with receptor proteins to alter their activity.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of benzothiazole derivatives on breast cancer cell lines (MCF7), N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine exhibited a dose-dependent reduction in cell viability. The compound induced apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. Results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL and fungal growth at 15 µg/mL. This suggests potential as a therapeutic agent in treating infections caused by these pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.